Nutlin carboxylic acid
Description
Contextualization within p53-MDM2 Interaction Inhibition
The tumor suppressor protein p53 is a crucial transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis (programmed cell death). tandfonline.com In many cancers where the TP53 gene itself is not mutated (wild-type p53), the tumor-suppressive function of the p53 protein is often abrogated by its primary negative regulator, the Murine Double Minute 2 (MDM2) protein. tandfonline.com MDM2 is an E3 ubiquitin ligase that binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. tandfonline.commdpi.com
The discovery that the interaction between p53 and MDM2 is mediated by a few key amino acid residues on p53 (notably Phe19, Trp23, and Leu26) lodging into a specific hydrophobic pocket on the MDM2 protein suggested that a small molecule could be designed to mimic this interaction. mdpi.comnih.gov This led to the development of the "Nutlins," a class of potent and specific cis-imidazoline small-molecule inhibitors discovered by Hoffmann-La Roche. pensoft.netwikipedia.org These molecules, particularly the active enantiomer Nutlin-3a, were the first of their kind and provided the essential proof-of-concept that blocking the p53-MDM2 interaction could reactivate p53's tumor-suppressing functions. pensoft.net By occupying the p53-binding pocket on MDM2, Nutlins stabilize p53, leading to its accumulation and the activation of downstream target genes that inhibit cancer cell growth. pensoft.netresearchgate.net
| Compound | Target/Mechanism | IC50 / Ki | Significance |
| Nutlin-3a | MDM2-p53 Interaction Inhibitor | IC50 = 90 nM pensoft.netmedchemexpress.com | Potent, active enantiomer; proof-of-concept for MDM2 inhibition. pensoft.net |
| Nutlin-3b | MDM2-p53 Interaction Inhibitor | IC50 = 13.6 µM medchemexpress.com | Inactive enantiomer; serves as a negative control, over 150 times less potent than Nutlin-3a. medchemexpress.com |
| RG7112 | MDM2-p53 Interaction Inhibitor | - | A second-generation Nutlin derivative with improved properties that entered clinical trials. nih.govpensoft.net |
Overview of Non-Genotoxic p53 Reactivation Strategies
Traditional cancer therapies, such as radiation and many chemotherapeutic drugs, are genotoxic; they function by causing extensive DNA damage. nih.gov This damage triggers a p53-dependent response, leading to the death of cancer cells. However, this approach is a double-edged sword, as it can also induce mutations in the TP53 gene itself, potentially leading to the selection and growth of more aggressive, treatment-resistant cancer cells. nih.gov
In contrast, non-genotoxic p53 reactivation represents a more targeted therapeutic strategy. Instead of inflicting widespread DNA damage, this approach aims to reactivate the latent p53 protein in cancer cells that still possess the wild-type gene. nih.govnih.gov Nutlins are a prime example of this strategy. nih.gov They activate p53 by blocking its interaction with MDM2, a mechanism that does not involve direct DNA damage. nih.govnih.gov This targeted reactivation of the p53 pathway can induce apoptosis or cell cycle arrest specifically in cancer cells that rely on MDM2 overexpression to keep p53 in check, providing a potentially more precise and less damaging form of cancer therapy. nih.govdntb.gov.ua
Significance of Nutlin Carboxylic Acid as a Preclinical Lead Compound
This compound is a derivative of the Nutlin-3 scaffold. adooq.commedchemexpress.com Its primary significance in modern drug discovery is not as a standalone inhibitor but as a crucial building block or "lead compound" for the synthesis of more advanced therapeutic modalities, specifically Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com
A PROTAC is a heterobifunctional molecule that consists of two distinct ligands connected by a chemical linker. medchemexpress.com One ligand binds to a target protein of interest, while the other binds to an E3 ubiquitin ligase. medchemexpress.com this compound serves as the MDM2-binding ligand in this architecture. adooq.comtargetmol.com By linking this compound to a ligand for another E3 ligase, a PROTAC can be created that brings the target protein into close proximity with the ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach fundamentally shifts the goal from simple inhibition to complete removal of the target protein.
The carboxylic acid functional group is a critical feature. In some inhibitor scaffolds, the presence of a carboxylic acid group has been shown to be vital for high-affinity binding. For instance, in one study of piperidinone-based inhibitors, the deletion of a key carboxylic acid group resulted in a 44-fold loss in binding affinity to MDM2. researchgate.net However, the charged nature of a carboxylic acid can also present challenges for cell permeability. Research on other carboxylic acid-containing MDM2 antagonists, such as YH239, has shown that while the acid form is potent in biochemical assays, it may exhibit poor activity in cell-based assays. acs.org This is often overcome by using a prodrug strategy, such as converting the carboxylic acid to an ethyl ester (e.g., YH239-EE), which can more easily cross the cell membrane before being hydrolyzed back to the active carboxylic acid form inside the cell. acs.org
| Compound | Description | Cellular Activity (MOLM-13 cells) | Significance |
| YH239 | Free carboxylic acid MDM2 antagonist | No effect on cell metabolic activity. acs.org | Potent biochemically but lacks cellular activity, likely due to poor membrane permeability. acs.org |
| YH239-EE | Ethyl ester prodrug of YH239 | Potent inhibition of cell metabolic activity (EC50 = 7.5 µM for the active enantiomer). acs.org | Demonstrates the prodrug strategy to deliver an active carboxylic acid-containing compound into cells. acs.org |
Therefore, this compound represents a key preclinical tool, providing a validated, high-affinity anchor to MDM2 that can be exploited in the rational design of next-generation protein degraders for cancer therapy. adooq.commedchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C32H32Cl2N4O6 |
|---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m0/s1 |
InChI Key |
CYFZSMNCDNFMOG-XZWHSSHBSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Nutlin Carboxylic Acid
Disruption of p53-MDM2 Protein-Protein Interaction
Nutlin carboxylic acid is a potent and specific inhibitor of the Murine Double Minute 2 (MDM2) protein. Its mechanism of action is centered on the disruption of the critical protein-protein interaction between MDM2 and the tumor suppressor protein p53. By interfering with this interaction, this compound reactivates the p53 pathway in cells where it has been silenced by MDM2 overexpression.
The interaction between p53 and MDM2 occurs within a well-defined, deep hydrophobic cleft on the surface of the MDM2 protein. mdpi.comspringermedizin.de This pocket is the binding site for the N-terminal transactivation domain of the p53 protein. researchgate.net this compound and its parent compounds, the Nutlins, are designed to fit precisely into this hydrophobic pocket, physically occupying the same space that p53 would normally bind. springermedizin.debiosynth.comnih.gov This direct competition for the binding cleft is the foundational step in its mechanism of action. semanticscholar.org
The high-affinity binding of p53 to MDM2 is critically dependent on three specific amino acid residues: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26). mdpi.comspringermedizin.denih.gov These residues insert themselves deeply into corresponding hydrophobic sub-pockets within the MDM2 cleft. springermedizin.denih.gov The chemical structure of this compound features moieties that are engineered to mimic these key p53 residues, allowing it to effectively occupy their respective binding pockets. semanticscholar.orgnih.gov
Crystal structure analysis of Nutlin-2, a closely related analogue, in complex with MDM2 reveals that its two bromo-substituted phenyl rings insert into the pockets meant for Trp23 and Leu26. nih.govpensoft.netresearchgate.net An ethoxy or isopropoxy group on a third phenyl substituent lodges in the Phe19 pocket. springermedizin.depensoft.net This structural mimicry allows the Nutlin scaffold to closely replicate the binding interaction of the p53 alpha-helix with MDM2. springermedizin.de
Table 1: Molecular Mimicry of p53 Residues by Nutlin Moieties
| p53 Amino Acid Residue | MDM2 Binding Pocket | Mimicking Nutlin Moiety (based on Nutlin analogues) | Reference |
|---|---|---|---|
| Phe19 | Phe19 Pocket | Isopropoxy / Ethyl / Benzene group | springermedizin.denih.govpensoft.net |
| Trp23 | Trp23 Pocket | p-Bromophenyl / p-Chlorophenyl group | springermedizin.denih.govpensoft.net |
| Leu26 | Leu26 Pocket | p-Bromophenyl / p-Chlorophenyl group | springermedizin.denih.govpensoft.net |
MDM2 is an E3 ubiquitin ligase, an enzyme that tags the p53 protein with ubiquitin molecules. mdpi.comresearchgate.nettandfonline.com This ubiquitination process signals for p53 to be transported to the proteasome for degradation. mdpi.comresearchgate.net By physically blocking the p53-binding site on MDM2, this compound prevents MDM2 from associating with and ubiquitinating p53. semanticscholar.orgresearchgate.net This inhibition of MDM2's E3 ligase activity towards p53 spares the tumor suppressor protein from proteasomal degradation. mdpi.comresearchgate.net Research shows that this disruption rapidly triggers the de-ubiquitination of p53. nih.gov
The direct biochemical consequence of preventing p53 degradation is the stabilization and accumulation of the p53 protein, which can then execute its functions as a transcriptional activator.
By blocking MDM2-mediated degradation, treatment with Nutlin compounds leads to a significant increase in the intracellular levels of wild-type p53 protein. mdpi.comresearchgate.netnih.govnih.gov This accumulation is a hallmark of effective MDM2 inhibition and restores a functional pool of the p53 tumor suppressor. nih.govnih.gov The effect is p53-dependent; Nutlins show minimal activity in tumor cells that harbor mutated or deleted p53. mdpi.comresearchgate.net
The accumulated p53 protein is functionally active as a transcription factor. nih.gov It binds to the promoter regions of its target genes, inducing their expression. nih.gov Key among these target genes are CDKN1A (which codes for the protein p21) and MDM2 itself. springermedizin.depensoft.netresearchgate.net The protein p21 is a critical effector of the cell cycle, and its induction leads to cell cycle arrest. nih.govnih.gov The upregulation of the MDM2 gene is part of a natural negative feedback loop, where p53 activation also increases the level of its own inhibitor. pensoft.netnih.gov Studies have demonstrated a dose-dependent increase in p53, p21, and MDM2 protein levels in cancer cell lines following treatment with Nutlin compounds. researchgate.netuj.edu.pl
Table 2: Effect of Nutlin-3 on p53 Pathway Protein Expression
Data summarized from Western blot analysis in human cancer cell lines (A2780, H460, Lovo) after 24-hour treatment.
| Treatment Concentration | p53 Protein Level | p21 Protein Level | MDM2 Protein Level | Reference |
|---|---|---|---|---|
| Control (Untreated) | Baseline | Baseline | Baseline | researchgate.net |
| Low Concentration | Increased | Increased | Increased | researchgate.net |
| High Concentration | Strongly Increased | Strongly Increased | Strongly Increased | researchgate.net |
Consequences of MDM2 Inhibition on p53 Stability and Activity
Induction of p53-Dependent Cellular Responses (Cell Cycle Arrest, Apoptosis, Senescence)
Nutlin-3a functions as a potent and specific antagonist of the Murine Double Minute 2 (MDM2) protein. nih.govnih.gov By binding to the p53-binding pocket of MDM2, it disrupts the interaction between MDM2 and the p53 tumor suppressor protein. nih.govplos.org Under normal conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and keeping its cellular levels low. nih.gov The inhibition of this interaction by Nutlin-3a prevents p53 degradation, leading to its stabilization, accumulation, and activation in cells that possess a functional, or wild-type, p53 gene. nih.govoup.comnih.gov
The activation of the p53 pathway by Nutlin-3a is non-genotoxic, meaning it does not rely on causing DNA damage to initiate a response. nih.govaging-us.com Once activated, p53 acts as a transcription factor to regulate a host of target genes, culminating in one of three primary cellular outcomes: cell cycle arrest, apoptosis (programmed cell death), or cellular senescence (irreversible growth arrest). aging-us.complos.orgtandfonline.com
Cell Cycle Arrest: In many cancer cell lines with wild-type p53, Nutlin-3a treatment induces a robust cell cycle arrest, often in the G1 and G2-M phases. oup.complos.orgnih.gov This arrest is mediated by p53 target genes like CDKN1A (encoding the p21 protein), which is a critical inhibitor of cyclin-dependent kinases. nih.govplos.org
Apoptosis: Nutlin-3a can trigger p53-dependent apoptosis, leading to the elimination of cancer cells. nih.govashpublications.org The choice between cell cycle arrest and apoptosis is highly dependent on the cellular context and cell type. mdpi.com
Senescence: In certain cell types, such as murine fibroblasts and human glioblastoma cells, the primary response to Nutlin-3a is the induction of cellular senescence. plos.orgnih.govnih.gov This state of permanent cell cycle arrest is characterized by distinct morphological features and the persistent expression of the p21 protein. plos.orgnih.gov
The dependence of these responses on p53 is absolute. Studies consistently show that cancer cells with mutated, deleted, or functionally impaired p53 are completely insensitive to the cell cycle arrest, apoptotic, and senescence-inducing effects of Nutlin-3a. plos.orgnih.govnih.gov
Table 1: Research Findings on p53-Dependent Cellular Responses to Nutlin-3a
| Cell Line/Model | Cellular Response | Key Research Finding | Citation(s) |
| Glioblastoma Multiforme (GBM) cells (wt-p53) | Cell Cycle Arrest, Apoptosis, Senescence | Nutlin-3a induces G1 and G2-M arrest and senescence, with apoptosis to a lesser extent. The effects are strictly p53-dependent. | plos.orgnih.gov |
| Normal Human Fibroblasts (NHF) | Senescence | Nutlin-3a induces p53-dependent senescence, potentially involving the upregulation of mir-34 microRNAs. | nih.gov |
| Osteosarcoma (OS) cells (wt-p53) | Cell Cycle Arrest, Apoptosis | Treatment leads to G1 cell cycle arrest and apoptosis in a dose-dependent manner. | oup.com |
| Murine Fibroblasts (wt-p53) | Senescence | Nutlin-3a induces irreversible cell cycle arrest characteristic of senescence, with no evidence of apoptosis. | nih.gov |
| Human Prostate Cancer cells (wt-p53) | Senescence | Activation of p53 by Nutlin-3 effectively sensitizes cancer cells to radiation by increasing the induction of cellular senescence. | tandfonline.com |
p53-Independent Mechanisms of Action
While the primary mechanism of Nutlin compounds is the activation of p53, a growing body of evidence reveals several p53-independent activities that contribute to their anti-cancer effects. These mechanisms allow Nutlins to exert influence even in cancers where p53 is non-functional.
Inhibition of Efflux Pump Function (e.g., Breast Cancer Resistance Protein, BCRP)
Nutlin-3a can directly inhibit the function of ATP-binding cassette (ABC) transporters, which are cellular efflux pumps often responsible for multidrug resistance in cancer. nih.gov A key target is the Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govuthsc.edu
Research shows that Nutlin-3a can reverse BCRP-mediated resistance to chemotherapy agents like mitoxantrone (B413). nih.gov It achieves this by inhibiting the pump's efflux function, thereby increasing the intracellular accumulation of chemotherapy drugs. nih.govuthsc.edu This effect is not dependent on p53, as demonstrated by the fact that Nutlin-3b, the enantiomer considered inactive against the p53-MDM2 interaction, inhibits BCRP with the same potency as Nutlin-3a. nih.govuthsc.edu Further investigation suggests that Nutlin-3a directly inhibits the ATPase activity of BCRP. uthsc.edu In some contexts, short-term treatment with Nutlin-3a significantly suppresses transport activity, whereas long-term exposure may lead to an increased expression of the BCRP gene (ABCG2). mdpi.com
Modulation of Extrinsic Apoptotic Pathways via Death Receptor 5 (DR5) Upregulation
Nutlin-3a can induce apoptosis through the extrinsic, or death receptor-mediated, pathway by increasing the expression of Death Receptor 5 (DR5). nih.govnih.gov This mechanism can be independent of p53 status. In colon cancer cell models with both wild-type and mutant p53, Nutlin-3a was found to activate caspase-8-dependent apoptosis by upregulating DR5. nih.govnih.govfrontiersin.org This upregulation sensitizes cancer cells to DR5 ligands such as TRAIL. nih.govoncotarget.com
However, the regulation of DR5 by Nutlin-3a can also be p53-dependent in other cancer types. In sarcoma and multiple myeloma cells, for instance, Nutlin-3a-induced DR5 expression was found to be dependent on functional p53. spandidos-publications.comresearchgate.net This highlights a context-specific dual mechanism for DR5 regulation.
Induction of Endoplasmic Reticulum (ER) Stress and CHOP Activation
The p53-independent upregulation of DR5 is mechanistically linked to the induction of Endoplasmic Reticulum (ER) stress. nih.govnih.gov Nutlin-3a treatment has been shown to cause ER stress, which triggers the Unfolded Protein Response (UPR). nih.govaacrjournals.org A key event in this response is the activation of the transcription factor CHOP (C/EBP Homologous Protein). nih.govnih.gov Activated CHOP then drives the increased expression of DR5, linking ER stress directly to the sensitization of the extrinsic apoptotic pathway. nih.gov The initial trigger for this cascade appears to be a Nutlin-3a-induced release of calcium ions from the ER. nih.govfrontiersin.org
Influence on other MDM2 Interaction Partners (e.g., p73, E2F1, HIF-1α)
The p53-binding pocket on MDM2 is also a docking site for other important regulatory proteins. By occupying this pocket, Nutlin-3a can disrupt these interactions, leading to significant p53-independent cellular effects. nih.govresearchgate.net
p73: The tumor suppressor p73, a p53 family member, is also negatively regulated by MDM2. Nutlin-3a disrupts the MDM2-p73 interaction, liberating p73 to become transcriptionally active and induce apoptosis. This is a critical p53-independent mechanism of action in tumors with mutant or null p53. nih.govaacrjournals.orgnih.govresearchgate.net
E2F1: The transcription factor E2F1, which plays a role in cell cycle progression, is another MDM2 binding partner. Nutlin-3a can block the MDM2-E2F1 interaction, contributing to apoptosis in a p53-independent manner. nih.govnih.govoncotarget.com
HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a key regulator of angiogenesis. MDM2 promotes HIF-1α activity. By inhibiting the MDM2-HIF-1α interaction, Nutlin-3a can decrease the production of Vascular Endothelial Growth Factor (VEGF), thereby exerting potential anti-angiogenic effects, even in the absence of functional p53. nih.govnih.govresearchgate.net
Table 2: Summary of p53-Independent Mechanisms of Nutlin Compounds
| Mechanism | Key Research Finding | Cell Models / Context | Citation(s) |
| Efflux Pump Inhibition | Inhibits BCRP (ABCG2) efflux function, reversing drug resistance. This effect is also seen with the p53-inactive Nutlin-3b. | BCRP-overexpressing cancer cells (e.g., Saos-2-BCRP). | nih.govuthsc.edu |
| DR5 Upregulation | Induces DR5 expression via ER stress and CHOP activation, promoting extrinsic apoptosis independent of p53 status. | Colon cancer cell lines (HCT116, SW480, etc.). | nih.govnih.govfrontiersin.org |
| ER Stress Induction | Triggers ER stress and activates the pro-apoptotic CHOP protein, which in turn upregulates DR5. | Colon cancer cells, Liposarcoma cells. | nih.govaacrjournals.org |
| Disruption of MDM2-p73 Interaction | Frees p73 from MDM2 inhibition, leading to p73-mediated apoptosis in p53-deficient cells. | p53-null/mutant cancer cells (e.g., neuroblastoma). | nih.govnih.govresearchgate.net |
| Disruption of MDM2-E2F1 Interaction | Blocks MDM2-E2F1 binding, contributing to apoptosis. | Various cancer cells. | nih.govnih.govoncotarget.com |
| Disruption of MDM2-HIF-1α Interaction | Inhibits HIF-1α activity and downstream VEGF production, suggesting anti-angiogenic potential. | p53-null cells, various cancer models. | nih.govnih.govresearchgate.net |
Structural Insights and Structure Activity Relationship Sar Studies
Core Chemical Scaffold: cis-Imidazoline Analogs
The foundational structure of the nutlin family is the cis-imidazoline ring. mdpi.comwikipedia.orgtandfonline.comtandfonline.com This five-membered heterocyclic core serves as a rigid scaffold to correctly orient the appended functional groups, which mimic the key amino acid residues of the p53 tumor suppressor protein. tandfonline.comtandfonline.com Specifically, the substituents on the cis-imidazoline ring are designed to project into the hydrophobic pockets of the MDM2 protein, thereby disrupting the p53-MDM2 interaction. core.ac.uk The discovery of this scaffold was a significant breakthrough, demonstrating that a small molecule could effectively mimic the binding of a large protein like p53. vanderbilt.edu The cis-configuration of the substituents on the imidazoline (B1206853) ring is crucial for activity, as the corresponding trans-isomers show significantly reduced or no binding to MDM2. nih.govresearchgate.net
Stereoisomerism and Enantiomeric Potency (e.g., Nutlin-3a vs. Nutlin-3b)
A defining characteristic of the nutlins is their stereoselectivity. The synthesis of nutlins typically results in a racemic mixture of enantiomers, which are mirror-image isomers. vanderbilt.edu In the case of Nutlin-3, these enantiomers are designated as Nutlin-3a and Nutlin-3b. mdpi.comnih.gov Extensive studies have revealed a stark difference in their biological activity. Nutlin-3a, the (-)-enantiomer, is a potent inhibitor of the p53-MDM2 interaction, with reported IC₅₀ values around 90 nM. medchemexpress.comnih.gov In stark contrast, Nutlin-3b, the (+)-enantiomer, is approximately 150 to 200 times less potent, with an IC₅₀ value in the micromolar range (13.6 μM). mdpi.commedchemexpress.comselleckchem.commedchemexpress.com This dramatic difference in potency underscores the highly specific nature of the interaction between the nutlin molecule and the MDM2 binding pocket. mdpi.com The lower binding affinity of Nutlin-3b is attributed to destabilization of its encounter complex with MDM2, making it an inactive enantiomer often used as a negative control in experiments. mdpi.comtandfonline.com
Table 1: Enantiomeric Potency of Nutlin-3
| Enantiomer | Potency (IC₅₀ for MDM2 binding) | Potency Ratio (a vs. b) |
| Nutlin-3a | ~90 nM | ~150x more potent |
| Nutlin-3b | ~13.6 µM | 1 |
Molecular Interactions and Binding Affinity Determinants
The high affinity and specificity of Nutlin carboxylic acid and its analogs for MDM2 are a direct result of a combination of well-defined molecular interactions. These interactions are primarily hydrophobic in nature, but also involve key polar contacts.
The binding of nutlins to MDM2 is a classic example of protein-protein interaction mimicry. The surface of MDM2 contains a deep hydrophobic cleft that normally accommodates three critical hydrophobic amino acid residues of p53: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26). core.ac.ukpensoft.netmdpi.com The nutlin scaffold is ingeniously designed so that its substituents occupy these same pockets. pensoft.netmdpi.com For instance, in Nutlin-2, the two bromo-substituted phenyl rings slot into the Trp23 and Leu26 pockets, while an ethoxy group fits into the Phe19 pocket. pensoft.netnih.gov Similarly, for Nutlin-3a, the two 4-chlorophenyl groups fill the Leu26 and Trp23 pockets, and the isopropoxy group extends into the Phe19 pocket. nih.govnih.gov These extensive hydrophobic interactions are the primary drivers of the high binding affinity.
While hydrophobic interactions form the bedrock of binding, the carboxylic acid group, a defining feature of this compound, introduces a crucial polar interaction. This moiety is positioned to form a hydrogen bond or a salt bridge with the Histidine-96 (His96) residue of MDM2. pensoft.netnih.govresearchgate.net The significance of this interaction is highlighted by the fact that its removal leads to a substantial loss in binding affinity. pensoft.netresearchgate.net In some analogs, this carboxylic acid group has been shown to interact with other residues like Ser17, further stabilizing the complex. nih.gov This additional polar contact contributes to both the affinity and specificity of the inhibitor. This compound itself is a Nutlin 3-based ligand that can be linked to other molecules to form PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com
The precise three-dimensional arrangement of the atoms in the nutlin molecule is paramount for effective binding. As discussed in section 3.2, the stereochemistry at the C4 and C5 positions of the imidazoline ring dictates the potency. The (4S,5R) configuration, found in the active enantiomer Nutlin-3a, is about 200 times more potent than the (4R,5S)-enantiomer. nih.gov This is because the correct stereochemical configuration perfectly orients the hydrophobic phenyl and alkoxy groups to fit snugly into the corresponding pockets (Phe19, Trp23, and Leu26) on the MDM2 surface. nih.govnih.gov Any deviation from this optimal spatial arrangement, as seen in the trans-isomers or the less active enantiomer, leads to steric clashes or a loss of key hydrophobic and polar interactions, resulting in a dramatic decrease in binding affinity. nih.govtandfonline.comnih.gov
Structural Modifications and Analog Development
The initial discovery of the nutlins spurred extensive efforts in medicinal chemistry to develop analogs with improved properties, such as enhanced potency, better metabolic stability, and improved pharmacokinetic profiles. These modifications have generally focused on several key areas of the nutlin scaffold.
One area of modification has been the replacement of the isopropoxy group with an ethoxy group to reduce the molecular weight while maintaining binding affinity. nih.gov Another key change was the substitution of the metabolically unstable methoxy (B1213986) group with a more stable tert-butyl group. nih.gov To prevent oxidation of the imidazoline ring to an inactive imidazole, methyl groups were incorporated at the C4 and C5 positions. nih.gov
Furthermore, the piperazine-2-one moiety has been a focal point for modification to enhance solubility and pharmacokinetic properties. For example, in the development of RG7112, a clinical candidate, the N-1 side chain was varied to improve both binding potency and pharmacokinetic parameters. tandfonline.comnih.gov More recent developments have seen the replacement of the imidazoline core with other heterocyclic systems, such as fused bicyclic dihydroimidazothiazoles, to decrease the number of rotatable bonds and potentially improve binding. pensoft.net The development of compounds like Inauhzin (INZ) also highlights the exploration of different core structures, in this case, a triazino[5,6-b]indol or phenothiazine (B1677639) core, to achieve similar p53 activation. plos.org These efforts have led to the discovery of second-generation inhibitors with significantly improved potency and drug-like properties.
Derivatives with Altered Functional Groups
The initial Nutlin scaffold features two para-bromophenyl groups that insert into the Trp23 and Leu26 pockets of the MDM2 binding site. nih.gov SAR studies have demonstrated the importance of these halogenated phenyl rings for potent inhibition. Benzodiazepinedione inhibitors, which are analogous to Nutlins, also utilize para-halogenated phenyl rings to occupy these pockets. nih.gov The substitution of the iodo group with other halogens, or even non-halogen groups, has shown that the carbon-iodine bond contributes significantly to the binding affinity, comparable in strength to a weak hydrogen bond. nih.gov
Further modifications have explored the impact of different substituents on the phenyl rings. For instance, replacing the isopropyl ether group in Nutlin-3a with an ethyl ether in the derivative RG7112 was found to reduce the molecular weight while maintaining efficient hydrophobic interactions. pensoft.net Another key modification involved replacing a metabolically liable methyl phenyl ether with a more stable tert-butyl group to improve the metabolic profile of the compound. pensoft.net
The substitution pattern on the phenyl rings has also been a subject of investigation. For example, in a series of piperidinone-based inhibitors, a p-chloro substituted phenyl ring was shown to occupy the Trp23 pocket, while a m-chloro substituted phenyl ring fit into the Leu26 pocket. researchgate.net The introduction of a chiral tert-butyl 2-butanoate group in place of a cyclopropyl (B3062369) group led to an eight-fold increase in potency, with the ethyl side moiety of the butanoate group interacting with the Phe19 pocket. pensoft.netresearchgate.net
| Compound/Derivative Class | Key Structural Feature | Impact on Activity/Binding |
| Benzodiazepinedione inhibitors | para-halogenated phenyl rings | Occupy Trp23 and Leu26 pockets, similar to Nutlins. nih.gov |
| RG7112 | Ethyl ether instead of isopropyl ether | Reduces molecular weight while maintaining hydrophobic interactions. pensoft.net |
| RG7112 | tert-butyl group instead of methyl phenyl ether | Decreases metabolic liability. pensoft.net |
| Piperidinone-based inhibitors | p-chloro and m-chloro phenyl rings | Occupy Trp23 and Leu26 pockets, respectively. researchgate.net |
| Piperidinone derivative with tert-butyl 2-butanoate | Chiral ester group | 8-fold increase in potency to MDM2. pensoft.netresearchgate.net |
Impact of Amide Side Chain and Core Imidazoline Replacements
Modifications to the amide side chain and the core imidazoline ring of Nutlins have been explored to enhance their properties. SAR studies indicated that extending the carboxylic acid group or alkylating the amide nitrogen did not lead to improved potency. pensoft.net However, replacing the amide side chain of Nutlin-3a with a carbamate (B1207046) group resulted in a compound with similar MDM2 binding affinity and cellular activity. pensoft.net The introduction of a polar methyl sulfonyl group to the urea (B33335) part of the molecule was found to improve both MDM2 binding and pharmacokinetic properties. pensoft.net
To address the metabolic instability of the imidazoline ring, which can be oxidized, researchers introduced dimethyl groups to the ring. pensoft.netmdpi.com This modification, combined with other changes, contributed to the development of more stable and potent analogs. pensoft.netmdpi.com
Alternative scaffolds have also been investigated to replace the core imidazoline structure. These include dihydroimidazothiazole, piperidinone, and pyrrolidine (B122466) scaffolds. researchgate.netnih.govurl.edu For instance, scientists from Amgen designed a class of potent MDM2 inhibitors based on a 1,3,5,6-tetrasubstituted piperidinone scaffold. researchgate.net In this series, a carboxylic acid group at the 3-position of the piperidinone was found to be crucial for activity, as its removal resulted in a 44-fold loss in binding affinity due to the loss of an interaction with His96 of MDM2. researchgate.net Another approach involved the development of dihydroimidazothiazole derivatives based on the Nutlin-3a structure. nih.govurl.edu
| Scaffold/Modification | Example Compound/Class | Key Finding |
| Amide Side Chain Modification | Carbamate replacement | Maintained similar MDM2 binding and cellular activity to Nutlin-3a. pensoft.net |
| Amide Side Chain Modification | Addition of methyl sulfonyl group | Improved MDM2 binding and pharmacokinetic properties. pensoft.net |
| Imidazoline Core Modification | Dimethyl substitution | Prevents oxidation of the imidazoline ring. pensoft.netmdpi.com |
| Core Scaffold Replacement | Dihydroimidazothiazole | Identified as potent MDM2 inhibitors through scaffold hopping. nih.govurl.edu |
| Core Scaffold Replacement | Piperidinone | A carboxylic acid at the 3-position was critical for high binding affinity. researchgate.net |
| Core Scaffold Replacement | Pyrrolidine | Explored as an alternative to the imidazoline core. researchgate.net |
Development of Improved Analogs and Next-Generation MDM2 Inhibitors
The insights gained from SAR studies have led to the development of several next-generation MDM2 inhibitors with improved potency, selectivity, and clinical potential. Notable examples include RG7112, Idasanutlin (RG7388), and Navtemadlin (AMG 232). wikipedia.orgmdpi.com
RG7112, a derivative of Nutlin, incorporates several key modifications, including the replacement of the isopropyl ether with an ethyl ether and the introduction of a tert-butyl group to enhance metabolic stability. pensoft.net It also features dimethyl groups on the imidazoline ring to prevent oxidation. pensoft.netmdpi.com RG7112 binds to MDM2 with high affinity and has demonstrated the ability to activate p53 signaling in tumors. nih.gov
Idasanutlin (RG7388) represents a further optimization of the Nutlin scaffold, offering improved potency, selectivity, and bioavailability over RG7112. mdpi.com In preclinical studies, Idasanutlin induced cell cycle arrest and apoptosis at concentrations ten times lower than RG7112. mdpi.com
Navtemadlin (AMG 232) was developed through further modifications of another small molecule inhibitor, AM-8553. aacrjournals.orgaacrjournals.org It is a highly potent MDM2 inhibitor, reported to be 9.5 times more potent than RG7112 in p53 wild-type glioblastoma cells. mdpi.com Preclinical studies have shown that Navtemadlin effectively increases p53 activity, leading to cell cycle arrest and reduced tumor growth. mdpi.com
| Compound | Predecessor/Basis | Key Improvements |
| RG7112 | Nutlin-3a | Enhanced metabolic stability, prevention of ring oxidation. pensoft.netmdpi.comnih.gov |
| Idasanutlin (RG7388) | RG7112 | Improved potency, selectivity, and bioavailability. mdpi.com |
| Navtemadlin (AMG 232) | AM-8553 | Significantly higher potency compared to earlier Nutlin derivatives. mdpi.comaacrjournals.orgaacrjournals.org |
Hydrophobic Tagging Strategies
A novel strategy to enhance the efficacy of MDM2 inhibitors involves hydrophobic tagging. This approach was applied to Nutlin-3a, creating Nutlin-3a-HT by fusing it with the hydrophobic tag HyT13. nih.gov This modification resulted in a compound that was more potent against tumor cells than the parent molecule, Nutlin-3a. nih.govchemrxiv.org Nutlin-3a-HT demonstrated a stronger effect on cell viability and the induction of apoptosis. nih.gov A key advantage of this strategy is that it prevented the cellular accumulation of MDM2 that can occur upon p53 reactivation. nih.gov The this compound moiety is instrumental in this strategy as it provides a point of attachment for the hydrophobic tag via a linker. researchgate.netmedchemexpress.commedchemexpress.com
Synthetic Methodologies for Nutlin Carboxylic Acid and Analogs
Multi-Stage Chemical Synthesis Routes
The preparation of the chiral cis-imidazoline core of Nutlins is the central challenge in their synthesis. Early methods focused on producing a racemic mixture followed by separation, while later approaches established stereochemistry catalytically.
The initial synthetic routes developed by Hoffmann-La Roche for Nutlins involved a convergent strategy that ultimately relied on chiral separation to isolate the desired active enantiomer. mdpi.comnih.gov This pathway typically begins with the synthesis of a substituted 1,2-diamine intermediate. mdpi.com
In one common approach, the synthesis starts from benzil, which is used to prepare a meso-1,2-diamine. mdpi.comnih.gov This diamine is then condensed with an aromatic ester or a related carbonyl compound in the presence of a promoter like trimethylaluminum (B3029685) to construct the imidazoline (B1206853) ring, yielding a racemic or meso-imidazoline intermediate. mdpi.comnih.gov Following the formation of the core structure, the piperazinone moiety is introduced. This is achieved by treating the imidazoline with phosgene (B1210022) to create a carbamoyl (B1232498) chloride, which then reacts with 2-oxopiperazine. mdpi.com
A critical final step in this pathway is the resolution of the enantiomers. Since the synthesis produces a racemic mixture, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is employed to separate the active (-)-enantiomer from the inactive (+)-enantiomer. mdpi.com This separation step, while effective, is often resource-intensive and less efficient for large-scale production compared to enantioselective methods.
| Roche Convergent Synthesis Overview | |
| Starting Materials | Substituted benzil, aromatic esters |
| Key Intermediates | meso-1,2-diamine, racemic carbamoyl chloride |
| Core Formation | Condensation of diamine and ester |
| Key Feature | Non-stereoselective core formation |
| Stereochemical Control | Chiral separation (SFC/HPLC) of final enantiomers |
| Reference | mdpi.com |
To overcome the limitations of chiral separation, researchers at Vanderbilt University, led by Jeffrey N. Johnston, developed a highly effective enantioselective synthesis of (-)-Nutlin-3. nih.govacs.org This approach avoids the formation of a racemic mixture by establishing the crucial stereocenters early in the synthesis using organocatalysis. nih.gov
The cornerstone of this methodology is a catalytic, asymmetric aza-Henry (or nitro-Mannich) reaction. rsc.orgrsc.org This key step involves the reaction of an aryl nitromethane (B149229) with an N-Boc-protected aryl aldimine, catalyzed by a specially designed chiral bis(amidine) organocatalyst. nih.govrsc.org This reaction constructs the C-C bond between the two aryl-bearing carbons and sets the desired cis-diamine stereochemistry with high diastereoselectivity (>200:1 dr) and enantioselectivity (up to 99% ee). rsc.orgthieme-connect.com
The resulting β-nitroamine adduct is then carried through a series of transformations. The nitro group is reduced to a primary amine, typically using reagents like cobalt chloride and sodium borohydride. nih.gov This is followed by a sequence of protection, amidation with the piperazinone fragment, and a final dehydrative cyclization to form the cis-imidazoline ring, yielding the final product without the need for chiral resolution. nih.govnih.gov This method has been successfully scaled to produce significant quantities (e.g., 17-gram batches) of enantiomerically pure (-)-Nutlin-3. nih.govacs.org
| Vanderbilt Enantioselective Synthesis Overview | |
| Starting Materials | Aryl nitromethane, N-Boc-protected aryl aldimine |
| Key Reaction | Asymmetric aza-Henry (nitro-Mannich) reaction |
| Key Feature | Organocatalytic stereocontrol |
| Stereochemical Control | Chiral bis(amidine) catalyst establishes stereocenters |
| Reference | nih.govrsc.org |
Key Synthetic Steps and Intermediates
The synthesis of Nutlin carboxylic acid and its analogs involves several critical chemical transformations that are central to the successful construction of the complex molecular architecture.
The formation of the 4,5-disubstituted cis-imidazoline ring is a defining feature of Nutlin synthesis. Two primary strategies are employed:
Condensation of a Diamine : In the convergent routes, a pre-formed cis-1,2-diphenyletylenediamine derivative is condensed with a carbonyl compound or its equivalent. For instance, reacting the diamine with an amidate in the presence of trimethylaluminum leads to the cyclized imidazoline. nih.gov This approach builds the ring from a backbone where the key stereocenters are already in place (albeit as a racemic or meso form).
Dehydrative Cyclization : In the enantioselective synthesis, the imidazoline ring is formed in one of the final steps. nih.gov After the key aza-Henry reaction and subsequent modifications, an intermediate containing both a urea (B33335) and an amide functional group is generated. nih.govnih.gov This precursor is then subjected to a powerful dehydrating agent, such as Hendrickson's reagent (formed from triphenylphosphine (B44618) oxide and triflic anhydride), which promotes a chemoselective cyclizative dehydration to furnish the desired cis-imidazoline core in high yield. nih.gov
Cross-coupling reactions are a powerful tool in organic synthesis and have been utilized in strategies for creating Nutlin analogs. nih.govnih.gov The key C-C bond-forming step in the Vanderbilt synthesis is the aza-Henry reaction, which couples the aryl nitromethane and imine fragments. researchgate.net
More classically, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are envisioned for creating diversity in the Nutlin structure. thieme-connect.comacs.org Research has demonstrated the synthesis of nonsymmetrical, halogenated Nutlin analogues. acs.org These halogenated intermediates are specifically designed to serve as handles for subsequent, regioselective cross-coupling reactions. This allows for the late-stage introduction of a wide variety of substituents onto the aromatic rings of the Nutlin scaffold, providing a flexible platform for developing new analogs. acs.org
The final stages of Nutlin synthesis involve linking the imidazoline or its precursor to the piperazinone side chain via an amide bond, followed by the cyclization that forms the imidazoline ring itself.
In the enantioselective route, after reduction of the nitro group to an amine, the resulting diamine precursor is coupled with the appropriate piperazinone-containing carboxylic acid fragment using a standard peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This forms an amide bond. The molecule at this stage contains the necessary components for the final ring closure. The synthesis culminates in a dehydrative cyclization reaction, as mentioned previously, where an amide and a urea (or carbamate) are cyclized to form the thermodynamically favored cis-imidazoline ring. nih.govnih.gov This final step is often high-yielding and secures the core structure of the molecule. nih.gov
Derivatization of the Carboxylic Acid Group
This compound serves as a crucial intermediate and a ligand for the murine double minute 2 (MDM2) protein. medchemexpress.com Its structure, featuring a terminal carboxylic acid group, provides a convenient attachment point for linkers, enabling its incorporation into more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com
The derivatization of the carboxylic acid is a key step in synthesizing these advanced molecules. Standard organic chemistry techniques are employed to modify this functional group. A common method involves the formation of an amide bond by reacting the carboxylic acid with an amine-functionalized linker. This reaction is typically facilitated by peptide coupling agents. For instance, the carboxylic acid can be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) to form a stable amide linkage with a primary or secondary amine. google.com This approach allows for the covalent attachment of various linkers or other chemical moieties, improving properties such as solubility or biological half-life. google.com
The general scheme for such a derivatization is the conversion of the carboxylic acid into a more reactive species (like an active ester) which then readily reacts with a nucleophile, such as the amino group of a linker molecule. nih.gov This strategy has been widely used in the synthesis of lenalidomide-based ligands where carboxylic acid linkers are attached via an amide bond. nih.gov
The following table provides an overview of common reagents used in the derivatization of carboxylic acids.
| Reagent Type | Example Reagent | Purpose | Reference |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for amide bond formation. | google.com |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Catalyzes the coupling reaction. | google.com |
| Nucleophile | Amine-terminated Linker | Forms a stable amide bond with the activated acid. | medchemexpress.comnih.gov |
Development of Pyrrolidine-Based Inhibitors from Proline Derivatives
The pyrrolidine (B122466) scaffold is a key structural motif in a class of potent MDM2 inhibitors that are analogs of the Nutlin family. nih.govmdpi.com Proline, a naturally occurring amino acid containing a pyrrolidine ring, serves as a versatile chiral starting material for the synthesis of these inhibitors. nih.govnih.gov
One synthetic approach reported by scientists at Daiichi Sankyo involves using proline as the foundational building block. nih.govmdpi.com The synthesis begins with the protection of the amide and carboxylic acid functional groups of proline. nih.gov Following protection, a reaction with an organolithium reagent is performed. nih.gov This sequence of reactions leads to the formation of a racemic pyrrolidine intermediate, which is then elaborated through several additional stages to yield the final inhibitor. nih.gov This strategy led to the development of compounds with good pharmacokinetic profiles and significant antitumor efficacy in preclinical models. nih.gov
Further optimization of this class of compounds led to the discovery of inhibitors where the pyrrolidine moiety provides an additional hydrophobic interaction with the MDM2 protein, specifically engaging with residues Met50 and Tyr67. nih.gov The development of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one based inhibitors represents a significant advancement, as this core structure was found to be more chemically stable and less prone to the epimerization issues that affected earlier generations of spiro-oxindole inhibitors. acs.orgresearchgate.net The synthesis of these stable scaffolds often involves multi-component reactions, such as the [3+2] cycloaddition, to construct the dense spirocyclic core. acs.orgnih.gov
The table below summarizes key findings in the development of proline-derived pyrrolidine inhibitors.
| Compound Class | Key Synthetic Strategy | Significant Finding | Reference |
| Pyrrolidine-based inhibitors | Synthesis from proline starting material with protection and organolithium reactions. | Resulted in compounds with good pharmacokinetic profiles and in vivo antitumor efficacy. | nih.gov |
| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones | [3+2] cycloaddition reactions. | Identified a chemically stable scaffold that avoids the epimerization problems of earlier inhibitors. | acs.orgresearchgate.net |
| Optimized Pyrrolidine Inhibitors | Modification of the pyrrolidine moiety. | The pyrrolidine ring introduces an additional beneficial hydrophobic interaction with MDM2. | nih.gov |
Regioisomeric Polynuclear Dispyroheterocyclic Compound Synthesis
A significant area of development in MDM2 inhibitors involves the synthesis of complex, three-dimensional scaffolds such as regioisomeric polynuclear dispyroheterocyclic compounds. researchgate.netresearchgate.net These molecules, which feature multiple chiral centers and fused ring systems, are often synthesized through highly diastereoselective methods. researchgate.net A prominent example is the synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones. nih.gov
The key synthetic transformation for constructing these scaffolds is a one-pot, three-component [3+2] cycloaddition reaction. nih.govarkat-usa.org This reaction typically involves an azomethine ylide, which is generated in situ from the decarboxylative condensation of an isatin (B1672199) derivative with an α-amino acid, such as sarcosine (B1681465) or proline. nih.govarkat-usa.org This highly reactive 1,3-dipole then reacts with a dipolarophile, for example, a 3,5-bis(arylmethylene)-1-methyl-4-piperidinone. nih.gov
This cycloaddition proceeds with a high degree of regioselectivity, often affording a single major product. nih.gov The reaction of 3,5-bis(arylmethylene)-1-methyl-4-piperidinones with azomethine ylides generated from isatins and sarcosine in refluxing ethanol (B145695) yielded 4'-aryl-5''-(arylmethylene)-dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones as the sole product. nih.gov The structures and stereochemistry of these complex molecules are typically confirmed through extensive NMR spectroscopy and X-ray crystallography. nih.govnih.gov
The following table illustrates the components and outcomes of the [3+2] cycloaddition for synthesizing dispiro compounds.
| Component 1 (Ylide Source) | Component 2 (Ylide Source) | Component 3 (Dipolarophile) | Product Class | Reference |
| Isatin | Sarcosine | 3,5-bis(arylmethylene)-1-methyl-4-piperidinone | Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-dione | nih.gov |
| Isatin | L-proline | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Dispiro[indoline-3,2'-pyrrolidine-3',3''-indoline] | nih.gov |
| 6-Chloroisatin | L-serine | Nitrostyrene | Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | nih.gov |
Preclinical Efficacy Studies in Cellular and in Vivo Models
In Vitro Cellular Efficacy
Nutlin-3 demonstrates potent activity specifically in cancer cells that retain wild-type (wt) p53. nih.govnih.gov Its primary mechanism involves inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2). nih.govmdpi.comnih.gov This disruption leads to the stabilization and activation of p53. mdpi.comnih.gov Consequently, Nutlin-3 treatment shows significant anti-proliferative and cytotoxic effects in a wide array of wt-p53 cancer cell lines, including those from osteosarcoma, colon, breast, lung, and prostate cancers. nih.govnih.gov
Conversely, cancer cells with mutant or deleted p53 are largely resistant to the effects of Nutlin-3. nih.govmssm.edu For instance, studies on rhabdomyosarcoma (RMS) cell lines showed that Nutlin-3 did not induce cell cycle arrest or apoptosis in p53 mutant lines. nih.gov Similarly, in a panel of ovarian, colon, and lung cancer cells, Nutlin-3 did not enhance apoptosis in cells harboring mutant p53. nih.gov This specificity underscores the p53-dependent nature of its action and highlights its therapeutic potential in the approximately 50% of human tumors that express wild-type p53 but have its function impaired by MDM2 overexpression. nih.gov Research in non-small cell lung cancer (NSCLC) has also identified that Nutlin-3a can induce a specific form of cell death in KRAS mutant/p53 wild-type cells. nih.gov
| Cancer Type | p53 Status | Effect of Nutlin-3/3a | Source |
|---|---|---|---|
| Osteosarcoma | Wild-Type | Pronounced anti-proliferative and cytotoxic effect | nih.gov |
| Rhabdomyosarcoma | Wild-Type | Significant p53 activation, cell cycle arrest, apoptosis | nih.gov |
| Rhabdomyosarcoma | Mutant | No induction of cell cycle arrest or apoptosis | nih.gov |
| Ovarian, Colon, Lung Cancer | Wild-Type | Enhanced apoptosis (in combination with other agents) | nih.govnih.gov |
| Ovarian Cancer (OVCAR-3) | Mutant | No enhancement of apoptosis | nih.gov |
| Diffuse Large B-cell Lymphoma | Wild-Type | Activation of p53, cell cycle arrest, apoptosis | nih.gov |
| KRAS Mutant NSCLC | Wild-Type | Induces methuosis-like cell death | nih.gov |
Activation of p53 by Nutlin-3 in wild-type p53 tumor cells consistently leads to cell cycle arrest. nih.gov Studies have demonstrated that Nutlin-3 induces arrest at both the G1/S and G2/M boundaries of the cell cycle, accompanied by a depletion of cells in the S-phase. nih.gov This effect is dose-dependent. For example, in human rhabdomyosarcoma cells, p53 activation following Nutlin-3 treatment resulted in cell cycle arrest that correlated with the increased expression of the cyclin-dependent kinase inhibitor p21. nih.gov The induction of p21, a key transcriptional target of p53, is a well-established mechanism for halting cell cycle progression. nih.govnih.gov While transient activation of p53 by Nutlin can cause this arrest in both normal and tumor cells, the arrest is often followed by selective apoptosis in cancer cells. nih.gov
Nutlin-3 induces apoptosis in sensitive cancer cells through a p53-dependent mechanism that involves both the intrinsic and extrinsic pathways. nih.gov Treatment of multiple myeloma (MM) cells with Nutlin-3 led to the activation of both initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), which subsequently triggered the executioner caspase-3. nih.gov This caspase cascade is a central feature of apoptosis.
The apoptotic process is further mediated by the regulation of the Bcl-2 family of proteins. Nutlin-3 treatment upregulates pro-apoptotic proteins such as PUMA, Bax, and Bak, while simultaneously repressing anti-apoptotic proteins like Bcl-2 and survivin. nih.gov In diffuse large B-cell lymphoma (DLBCL) cells, Nutlin-3a-induced apoptosis was similarly accompanied by the upregulation of BAX and PUMA and the cleavage of caspase-3. nih.gov The critical role of caspases is demonstrated by the fact that apoptosis induced by Nutlin can be inhibited by blocking caspase activation. nih.gov The combination of Nutlin-3 with other agents has been shown to potentiate the cleavage of caspases 8, 9, 3, and PARP. nih.gov
The stabilization of p53 by Nutlin-3 leads to the transcriptional regulation of a wide array of p53 target genes. Global analyses show that shortly after MDM2 inhibition, even low levels of p53 can rapidly activate hundreds of genes, including those involved in canonical p53 effector pathways like cell cycle arrest and apoptosis. elifesciences.org
Key pro-survival and cell cycle arrest genes are among the most highly transcribed targets. elifesciences.org Studies consistently show the upregulation of CDKN1A (which codes for p21) and MDM2 itself, reflecting the negative feedback loop that regulates p53. nih.govnih.govnih.govnih.gov In addition to these, Nutlin-3 treatment also elevates the expression of pro-apoptotic genes. Notably, members of the Bcl-2 family, such as PUMA (phorbol-12-myristate-13-acetate-induced protein 1) and BAX, are upregulated, tipping the cellular balance towards apoptosis. nih.govnih.gov Other activated p53 target genes involved in the DNA damage response include GADD45, DDB2, and P53R2. mdpi.com
| Gene Target | Function | Effect of Nutlin-3/3a | Source |
|---|---|---|---|
| CDKN1A (p21) | Cell Cycle Arrest | Upregulated | nih.govnih.govnih.govelifesciences.org |
| MDM2 | p53 Negative Regulator | Upregulated | nih.govnih.gov |
| BBC3 (PUMA) | Pro-Apoptotic | Upregulated | nih.govnih.gov |
| BAX | Pro-Apoptotic | Upregulated | nih.govnih.gov |
| BCL2L1 (BCL-XL) | Anti-Apoptotic | Downregulated | nih.gov |
| GADD45 | DNA Damage Response | Upregulated | mdpi.com |
By inducing cell cycle arrest and apoptosis, Nutlin-3 effectively suppresses cancer cell proliferation. In osteosarcoma cell lines with wild-type p53, Nutlin-3a treatment results in a pronounced anti-proliferative effect. nih.gov The dependency on p53 for this outcome was confirmed by experiments where the knockdown of p53 using small interfering RNA abrogated these effects. nih.gov The impact on proliferation extends to the ability of single cells to form colonies (clonogenicity), which is a measure of long-term cell survival and reproductive integrity. The sustained activation of the p53 pathway by Nutlin-3 impairs this ability in sensitive cell lines.
In Vivo Preclinical Efficacy in Xenograft Models
The anti-tumor activity of Nutlin-3a observed in vitro has been successfully translated into in vivo preclinical xenograft models. nih.govmdpi.com These models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the efficacy of new anticancer agents. nih.gov
In a xenograft model of diffuse large B-cell lymphoma (DLBCL), treatment with Nutlin-3a significantly inhibited tumor growth. nih.gov This in vivo effect was associated with increased apoptosis and decreased proliferation within the tumor tissue, mirroring the results from cellular studies. nih.gov Similarly, in xenograft models of osteosarcoma expressing wild-type p53, Nutlin-3a demonstrated a marked cytotoxic effect and suppressed tumor proliferation. nih.gov Multiple studies have confirmed that small molecules like Nutlin-3a, which target the p53-MDM2 interaction, can decrease the rate of tumorigenesis in nude mice bearing human cancer xenografts with wild-type p53. nih.govnih.gov These findings provide strong preclinical evidence supporting the therapeutic potential of disrupting the p53-MDM2 axis for the treatment of wt-p53 cancers.
Tumor Growth Inhibition in Wild-Type p53 Cancer Xenografts
Nutlin-3a, a key compound in this class, has shown substantial efficacy in inhibiting tumor growth in various xenograft models harboring wild-type p53. In mice with subcutaneous osteosarcoma tumor xenografts, treatment with Nutlin-3 resulted in a 90% inhibition of tumor growth after 20 days compared to control treatments oncotarget.com. Similarly, Nutlin-3a administration has been shown to reduce tumor growth in mouse xenografts of non-small cell lung cancer with KRAS mutations and wild-type p53 adooq.comadooq.cn.
The antitumor activity extends to hematological malignancies. In a xenograft model of diffuse large B-cell lymphoma (DLBCL) with t(14;18) translocation, Nutlin-3a treatment effectively inhibited tumor growth. This effect was associated with increased apoptosis and decreased cell proliferation within the tumor tissue . Furthermore, in 3D spheroid models of human cancer cell lines (HCT116 p53+/+ and MCF7), which mimic features of solid tumors, Nutlin-3a suppressed growth by over 75% gentaur.com. However, the efficacy can be model-dependent, as single-agent Nutlin-3 treatment has been reported to be less efficient in inhibiting growth in xenograft models of HCT116, H460, or A549 cancer cells researchgate.net.
| Cancer Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Osteosarcoma (subcutaneous xenograft) | Nutlin-3 | 90% tumor growth inhibition after 20 days. | oncotarget.com |
| KRAS-mutant/p53-WT NSCLC (xenograft) | Nutlin-3a | Reduced tumor growth. | adooq.comadooq.cn |
| DLBCL with t(14;18) (xenograft) | Nutlin-3a | Inhibited tumor growth, increased apoptosis. | |
| Human Cancer Spheroids (HCT116 & MCF7) | Nutlin-3a | >75% growth suppression. | gentaur.com |
Impact on Tumor Regression
While potent at inhibiting tumor growth, achieving complete tumor regression with Nutlin-3a as a single agent has been challenging in some preclinical models. For instance, studies on the SJSA-1 osteosarcoma xenograft model, which has MDM2 gene amplification, showed that Nutlin-3a failed to achieve complete tumor regression amanote.com. This is in contrast to newer generation MDM2 inhibitors, such as SAR405838, which demonstrated the ability to induce complete tumor regression in the same model amanote.com. However, in other models, significant partial regression has been observed, indicating a strong anti-tumor effect that falls short of complete eradication amanote.com. The capacity of these molecules to induce strong apoptosis in tumors appears to correlate with the extent of tumor regression amanote.com.
Specificity in Animal Models harboring Wild-Type p53
The mechanism of action of Nutlins is contingent on the presence of functional, wild-type p53. Preclinical studies have consistently demonstrated this specificity. The antiproliferative and cytotoxic effects of Nutlins are significantly more pronounced in cancer cell lines that possess a normal p53 gene oncotarget.com. In studies comparing cancer cell lines, those with mutated or deleted p53 are largely insensitive to treatment. For example, Nutlin-3a showed remarkable antiproliferative activity against DLBCL cell lines with wild-type p53 but not against those with mutant p53 . This p53-dependent specificity is a hallmark of this class of MDM2 inhibitors, making the p53 status of a tumor a critical determinant of potential therapeutic response researchgate.net.
Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Species
The relationship between drug concentration (pharmacokinetics, PK) and the biological effect (pharmacodynamics, PD) of Nutlin-3a has been characterized in mice. Following oral administration, Nutlin-3a exhibits rapid absorption, with peak plasma concentrations occurring at approximately two hours, followed by a biphasic elimination pattern that suggests a saturable clearance process researchgate.nettargetmol.cn.
Physiologically based pharmacokinetic (PBPK) models have been developed to describe the disposition of Nutlin-3a across various tissues researchgate.nettargetmol.cn. The key pharmacodynamic effect of Nutlin-3a is the activation of the p53 pathway. The competition between Nutlin and p53 for binding to MDM2 is a central aspect of its pharmacodynamic model nih.gov. Studies with other MDM2 inhibitors have shown that p53 protein expression in tumors peaks between 6 to 12 hours after drug administration, establishing a direct temporal link between drug exposure and target engagement. These PK/PD models are crucial for designing rational dosing regimens in preclinical studies to ensure that sufficient drug concentrations are achieved at the tumor site to activate p53 effectively targetmol.cn.
Investigation of Organ-Specific Distribution in Preclinical Models
Understanding the distribution of a drug throughout the body is critical for predicting both efficacy and potential off-target effects. For Nutlin-3a, detailed organ-specific distribution studies have been conducted in mice. Following both intravenous and oral administration, concentrations of Nutlin-3a were measured in a wide array of tissues, including plasma, liver, spleen, intestine, muscle, lung, adipose, bone marrow, adrenal gland, brain, retina, and vitreous fluid targetmol.cn.
Mechanisms of Resistance to Nutlin Carboxylic Acid
Acquired p53 Mutations in Originally Wild-Type p53 Cells
A primary mechanism of acquired resistance to Nutlin carboxylic acid involves the selection and expansion of cancer cells with mutations in the TP53 gene. Continuous exposure to Nutlin-3a, a derivative of this compound, can lead to the emergence of p53-mutated clones that are resistant to the drug's effects. nih.govplos.org Studies have shown that cancer cells that survive repeated exposure to Nutlin-3a often acquire heterozygous or homozygous mutations in the p53 DNA-binding domain. nih.gov These mutations impair the transcriptional activity of p53, rendering it unable to induce cell cycle arrest or apoptosis in response to MDM2 inhibition. nih.gov
The acquisition of TP53 mutations has been observed in various cancer cell lines, including those derived from soft-tissue sarcomas, neuroblastoma, and non-small cell lung cancer. plos.orgnih.gov In some cases, the mutations are not pre-existing but are acquired de novo during treatment, suggesting that the selective pressure of Nutlin-3a can drive the evolution of resistant populations. nih.gov The loss of wild-type p53 function through these mutations is a key factor contributing to the multi-drug resistant phenotype observed in Nutlin-adapted cells. nih.gov
Table 1: Examples of Acquired p53 Mutations in Nutlin-Resistant Cells
| Cell Line | Cancer Type | Acquired p53 Mutation | Reference |
|---|---|---|---|
| SJSA-1 | Osteosarcoma | Mutations in DNA-binding domain | nih.gov |
| IB105 | Dedifferentiated Liposarcoma | C176F | plos.org |
| IB111 | Myxoid Liposarcoma | R248Q | plos.org |
| A549.R2 | Non-Small Cell Lung Cancer | Multiple mutations identified | nih.gov |
| UKF-NB-3 | Neuroblastoma | G245C | nih.gov |
Overexpression or Activation of Alternative Oncogenic Pathways
Resistance to this compound can also arise from the activation of alternative oncogenic pathways that promote cell survival and proliferation, thereby circumventing the p53-mediated cell death signals. While the provided search results focus heavily on p53-related resistance, the concept of oncogenic pathway activation as a resistance mechanism is a known phenomenon in cancer therapy. For instance, signaling pathways such as the PI3K/AKT/mTOR pathway are frequently deregulated in cancer and can contribute to multi-drug resistance by promoting cell survival and inhibiting apoptosis. nih.gov Integrated transcriptomic and proteomic analyses of lymphoma cell models treated with Nutlin-3a have revealed system-wide effects on numerous pathways, including a decrease in key members of the PI3K/mTOR pathway, suggesting that alterations in these pathways could influence the cellular response to MDM2 inhibition. mdpi.comresearchgate.net The activation of such pathways can provide a survival advantage to cancer cells, allowing them to withstand the pro-apoptotic pressure exerted by this compound.
Upregulation of MDMX (MDM4) Expression
MDMX (also known as MDM4) is a homolog of MDM2 that also binds to and inhibits p53. nih.gov However, this compound is not effective at disrupting the p53-MDMX interaction. nih.govnih.gov Consequently, overexpression of MDMX can confer resistance to Nutlin-based therapies. nih.govnih.gov In cells with high levels of MDMX, p53 remains inhibited even in the presence of Nutlin, thereby compromising the drug's ability to activate the p53 pathway. nih.gov
High levels of MDMX have been found in various human cancers and are often associated with a poor response to Nutlin-3a. aacrjournals.org For example, in chronic lymphocytic leukemia cells, MDMX overexpression has been identified as a key driver of resistance to Nutlin-3a. nih.gov The inability of Nutlin to target the p53-MDMX interaction highlights the importance of developing dual inhibitors that can block both MDM2 and MDMX to achieve a more complete activation of p53 in tumors where MDMX is overexpressed. nih.govaacrjournals.org
Adaptive Cellular Responses
Cancer cells can develop resistance to this compound through various adaptive responses that allow them to survive and proliferate despite p53 activation. These responses involve changes in gene expression and cellular processes that counteract the drug's intended effects.
Resistance to Nutlin-induced apoptosis can be associated with the deregulation of genes involved in the apoptotic pathway. plos.org Studies in soft-tissue sarcoma cell lines have shown that secondary resistance to Nutlin is linked to changes in the expression of apoptosis-related genes. plos.orgresearchgate.net For instance, Nutlin-resistant cells may exhibit decreased induction of pro-apoptotic genes like PUMA and reduced activation of caspases 3 and 7. nih.gov The ability of cancer cells to evade apoptosis is a well-established hallmark of cancer and a major contributor to multi-drug resistance. nih.gov This can involve alterations in the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.gov
Autophagy, a cellular process of self-digestion, can play a dual role in cancer, either promoting cell death or survival. In the context of Nutlin resistance, the induction of "productive" or "protective" autophagy can serve as a survival mechanism for cancer cells. plos.orgnih.gov In some cancer cells that are resistant to Nutlin-induced apoptosis, the drug instead promotes autophagy. nih.gov This autophagic response can be protective, and its inhibition can sensitize resistant cells to Nutlin-induced cell death. nih.govresearchgate.net For example, in certain sarcoma and colon cancer cell lines, blocking autophagy has been shown to restore sensitivity to Nutlin-induced apoptosis. plos.orgnih.gov The mechanism may involve the degradation of pro-apoptotic factors by autophagy, thereby preventing cell death. researchgate.net
Conversely, in some contexts, Nutlin-induced autophagy can be pro-apoptotic. plos.orgashpublications.org The role of autophagy in response to Nutlin treatment appears to be cell-type dependent. nih.gov
The development of resistance to this compound is often a result of clonal evolution, where pre-existing or newly arising resistant subclones are selected for and expanded under the pressure of treatment. plos.org Deep sequencing of sensitive and resistant cancer cell lines has revealed that secondary resistance is associated with significant changes in the mutant allele fractions of several genes, indicating a process of clonal selection. plos.orgresearchgate.net This heterogeneity within a tumor allows for the survival and growth of cells that harbor resistance mechanisms, such as TP53 mutations or other genetic and epigenetic alterations. plos.org The emergence of these resistant clones is a significant challenge in the clinical application of Nutlin-based therapies and underscores the need for strategies to overcome or prevent this evolutionary process. plos.orgnih.gov
Impact of Cyclin D1 Overexpression and CDK4 Activity on Sensitivity
The sensitivity of cancer cells to MDM2 inhibitors like Nutlins is intricately linked to the cell cycle machinery, particularly the Cyclin D1/Cyclin-Dependent Kinase 4 (CDK4) axis. This pathway is a critical regulator of the G1 to S phase transition in the cell cycle.
Overexpression of Cyclin D1 and heightened CDK4 activity have been identified as significant factors contributing to resistance against p53-activating therapies. Cyclin D1, when complexed with CDK4, phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the cell cycle forward nih.govnih.gov. Research has shown that upregulation of Cyclin D1 can occur in response to treatment with MDM2 inhibitors like Nutlin-3a nih.gov. This compensatory increase in Cyclin D1 can sequester cyclin-dependent kinase inhibitors p21 and p27, which are crucial downstream effectors of p53 nih.govnih.gov. By sequestering these inhibitors, the overexpressed Cyclin D1 prevents them from inhibiting other cyclin-dependent kinases, such as CDK2, thereby allowing the cell cycle to proceed despite p53 activation nih.govnih.gov.
Studies in various cancer models have demonstrated a direct correlation between high levels of Cyclin D1 and CDK4 and reduced sensitivity to Nutlins. For instance, in breast cancer cells resistant to CDK4/6 inhibitors, a common finding is the significant overexpression of Cyclin D1 and CDK4 proteins nih.goveurekalert.org. While this resistance is primarily discussed in the context of CDK4/6 inhibitors, the underlying mechanism has implications for Nutlin sensitivity due to the direct physical and functional crosstalk between the p53/MDM2 and Cyclin D1/CDK4/Rb pathways researchgate.net. Co-immunoprecipitation analyses have revealed a physical association between the MDM2/p53 complex and the CDK4/Cyclin D1 complex, suggesting a direct regulatory interplay researchgate.net.
The data below summarizes the relationship between Cyclin D1/CDK4 expression and cellular response.
| Factor | Observation | Consequence for Nutlin Sensitivity |
| Cyclin D1 Upregulation | Observed in response to Nutlin-3 treatment and in cells resistant to CDK4/6 inhibitors nih.govnih.govnih.gov. | Decreased sensitivity; promotes cell cycle progression by sequestering p21/p27 nih.govnih.gov. |
| Increased CDK4 Activity | Often co-amplified with MDM2 in certain tumors and overexpressed in resistant cell lines nih.govnih.govresearchgate.net. | Reduced sensitivity; drives Rb hyperphosphorylation, overriding p53-mediated cell cycle arrest nih.govnih.gov. |
| p21/p27 Sequestration | A direct result of Cyclin D1 overexpression following treatment nih.govnih.gov. | Contributes to resistance by preventing the inhibition of CDK2 nih.govnih.gov. |
Therefore, targeting both MDM2 and CDK4 has been explored as a strategy to overcome this resistance. By inhibiting CDK4, the reliance on the p53 pathway for cell cycle arrest is increased, potentially re-sensitizing cells to this compound. However, some studies have noted that CDK4 inhibition can, paradoxically, antagonize the effects of Nutlin-3a in certain sarcoma cell lines, suggesting the interaction is complex and context-dependent nih.govresearchgate.net.
Structural Plasticity of MDM2 Binding Domain
The N-terminal domain of the MDM2 protein, which contains the binding pocket for p53, exhibits a high degree of structural plasticity nih.govtandfonline.com. This inherent flexibility is crucial for its ability to bind to various partners, including p53 and small-molecule inhibitors like Nutlins, but it also represents a mechanism of potential resistance.
The MDM2 binding pocket is a deep, hydrophobic cleft that accommodates three key amino acid residues of p53: Phe19, Trp23, and Leu26 nih.gov. Nutlins are designed to mimic these interactions nih.gov. Computational and structural studies have revealed that the MDM2 domain can adopt different conformations. The binding of p53 or certain inhibitors induces a more ordered state in the MDM2 N-terminal domain nih.gov.
This plasticity allows the MDM2 protein to adapt its shape. Molecular dynamics simulations show that the apo (unbound) state of MDM2 is more flexible than when it is bound to p53 or Nutlin tandfonline.com. This adaptability enables MDM2 to bind to both its natural partner, p53, and the rigid chemical structure of Nutlin tandfonline.com. However, this flexibility can also be a disadvantage for therapeutic targeting. Subtle conformational changes or mutations within the binding pocket can alter the affinity for inhibitors without necessarily abolishing the protein's primary function of regulating p53.
A specific region, often referred to as the "lid," at the N-terminus of MDM2 plays a role in modulating ligand binding. For smaller ligands like Nutlin-3a, the molecule can bind deep within the pocket without fully displacing the lid, which can still interact with the inhibitor through hydrophobic forces mdpi.com. The ability of the binding pocket to accommodate inhibitors is influenced by the positioning of key residues. For example, the replacement of Leu54 in MDM2 with the larger Met53 in its homolog MDMX results in a smaller binding pocket in MDMX, which contributes to its lower affinity for Nutlin tandfonline.com.
The co-crystal structure of MDM2 with Nutlin-3a has been determined, revealing the precise atomic interactions nih.govresearchgate.net. These structures show that Nutlin-3a fits snugly into the hydrophobic pocket, but they also highlight the potential for resistance. Even minor changes in the pocket's architecture due to mutations could disrupt the delicate balance of interactions required for high-affinity binding, leading to acquired resistance.
The table below outlines key structural features of the MDM2 binding domain relevant to inhibitor interaction.
| Structural Feature | Description | Implication for Nutlin Resistance |
| Binding Pocket Plasticity | The hydrophobic cleft can adopt multiple conformations nih.govtandfonline.com. | Allows for adaptation to mutations, potentially reducing inhibitor binding affinity while retaining function. |
| "Lid" Region | A flexible segment at the N-terminus that can partially cover the binding pocket mdpi.com. | Its conformation can influence ligand access and binding affinity; changes in lid dynamics could confer resistance. |
| Key Residue Interactions | Specific hydrophobic and hydrogen bond interactions stabilize the MDM2-Nutlin complex nih.govresearchgate.net. | Mutations in contact residues (e.g., those interacting with the chlorophenyl groups of Nutlin) can directly impair binding. |
| Conformational Selection | MDM2 exists in an equilibrium of states; inhibitors may preferentially bind to a specific conformation mdpi.com. | A shift in this equilibrium due to mutation or other cellular factors could reduce the population of the high-affinity state. |
Combination Therapeutic Strategies in Preclinical Research
Synergistic Effects with Genotoxic Agents
Combining MDM2 inhibitors with traditional DNA-damaging chemotherapies has shown considerable promise in preclinical models. This approach leverages the distinct but complementary mechanisms of p53 activation to induce a more robust anti-tumor response.
Preclinical evidence demonstrates that combining the MDM2 inhibitor Nutlin-3 with conventional chemotherapeutic drugs leads to enhanced cancer cell death across various cancer types.
Cisplatin (B142131): In non-small cell lung cancer (NSCLC) and ovarian cancer cell lines with wild-type p53, the combination of Nutlin-3 and cisplatin has resulted in strong synergistic effects. omicsdi.orgdrugdiscoverynews.com Sequential treatment, where cisplatin is administered before Nutlin-3, has been shown to be more effective than simultaneous administration, leading to a significant increase in apoptosis. omicsdi.org This potentiation allows for the use of lower doses of both agents, which could potentially reduce off-target side effects while maintaining a strong cytotoxic impact. omicsdi.orgdrugdiscoverynews.com
Doxorubicin (B1662922): Synergistic or additive effects have been observed when Nutlin-3 is combined with doxorubicin in breast cancer, sarcoma, and hepatocellular carcinoma cells. nih.govresearchgate.netesmo.org This combination leads to increased cell death even at doxorubicin concentrations that have minimal effect when used alone. nih.gov The enhanced effect is evident in cancer cells with both wild-type and mutated p53, suggesting a broader applicability for this combination. esmo.org
Methotrexate (B535133): In sarcoma cell lines, combining Nutlin-3a with methotrexate showed more than an additive effect, indicating clear synergism. This was observed in cell lines regardless of whether the MDM2 gene was amplified, allowing for a potential reduction of the cytotoxic drug dose by up to tenfold. researchgate.net
Topotecan (B1662842): The combination of Nutlin-3 and the topoisomerase inhibitor topotecan has also demonstrated synergistic interactions in neuroblastoma cell lines that express wild-type p53. oncotarget.com This combination has been shown to enhance the growth delay of multicellular tumor spheroids, suggesting its potential efficacy in targeting micrometastases. oncotarget.comresearchgate.net Preclinical studies in retinoblastoma also reported synergy between locally-administered Nutlin-3a and topotecan. plos.org
| Chemotherapeutic Agent | Cancer Type Studied | Observed Effect | Key Findings |
|---|---|---|---|
| Cisplatin | Non-Small Cell Lung Cancer, Ovarian Cancer | Synergistic | Sequential treatment (Cisplatin then Nutlin-3) is most effective. omicsdi.org Strongest synergy at lower doses. omicsdi.orgdrugdiscoverynews.com |
| Doxorubicin | Breast Cancer, Sarcoma, Hepatocellular Carcinoma | Synergistic/Additive | Increases cell death even at low doxorubicin concentrations. nih.gov Effective in both p53 wild-type and mutant cells. esmo.org |
| Methotrexate | Sarcoma | Synergistic | Allows for significant dose reduction of methotrexate. researchgate.net |
| Topotecan | Neuroblastoma, Retinoblastoma | Synergistic | Effective in p53 wild-type cells and in 3D spheroid models. oncotarget.complos.org |
The synergistic activity of MDM2 inhibitors with genotoxic agents stems from their concerted impact on the p53 pathway and DNA damage response.
Enhanced p53 Activation: Genotoxic agents like cisplatin cause DNA damage, which activates p53. omicsdi.org MDM2 inhibitors like Nutlin-3 prevent the degradation of this activated p53. The result is a much higher accumulation of active p53 than either agent could achieve alone. omicsdi.org This heightened p53 level leads to a stronger induction of its downstream target genes responsible for cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately driving a more potent anti-tumor response. omicsdi.orgdrugdiscoverynews.com
DNA Damage Repair Inhibition: Recent preclinical findings suggest that MDM2 inhibition can also prevent the repair of DNA damage. This action provides a synthetic lethal interaction with DNA-damaging agents like cisplatin, an effect that may be independent of the cancer cell's p53 status, broadening the potential clinical application of such combinations. nih.gov
Combinations with Molecularly Targeted Therapies
Pairing MDM2 inhibitors with other targeted drugs offers a strategy to attack cancer cell vulnerabilities from multiple angles, potentially leading to more durable responses.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key DNA repair pathway. In preclinical studies on ovarian cancer, combining Nutlin-3 with the PARP inhibitor rucaparib (B1680265) resulted in additive to synergistic effects on growth inhibition, depending on the cell line. oncotarget.commdpi.com This combination led to increased cell cycle arrest and apoptosis. oncotarget.com The synergistic effect on cell growth was observed without a corresponding increase in p53 pathway activation, suggesting that the two agents cooperate through distinct mechanisms to kill cancer cells. oncotarget.com
MDM2-XIAP: The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator that blocks cell death. Preclinical studies in acute myeloid leukemia (AML) have shown that concurrently inhibiting MDM2 with Nutlin-3a and XIAP with small molecule antagonists synergistically induces apoptosis in leukemia cells with wild-type p53. plos.org The development of dual-purpose molecules that inhibit the interaction between MDM2 protein and XIAP mRNA has also been explored. These dual inhibitors lead to MDM2 degradation, reduced XIAP expression, and activation of p53, contributing to cancer cell apoptosis. aacrjournals.org
MDM2-CDK4: Amplification of the chromosomal region 12q13–15, which contains the oncogenes MDM2 and CDK4, is a characteristic feature of liposarcoma. While this shared genetic feature provides a strong rationale for combining MDM2 and CDK4/6 inhibitors, preclinical studies specifically evaluating the synergistic effects of this combination are not extensively detailed in the available literature.
MDM2-GPX4: Glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis, a form of iron-dependent cell death. There is currently a lack of available preclinical research data on the specific combination of MDM2 inhibitors like Nutlin-3 with GPX4 inhibitors.
Modulation of Drug Resistance Mechanisms by Combination Therapies
A significant challenge in cancer treatment is the development of drug resistance. MDM2 inhibitors, when used in combination, can help overcome some of these resistance mechanisms.
Nutlin-3 has been shown to reverse resistance to certain chemotherapeutic agents by inhibiting the function of drug efflux pumps, such as the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov In preclinical models, Nutlin-3a was found to inhibit the ability of BCRP to pump drugs out of the cell, thereby increasing the intracellular concentration of BCRP substrate drugs like mitoxantrone (B413) and topotecan. nih.gov This leads to the re-sensitization of resistant cancer cells to these agents. Combination index calculations confirmed a synergistic relationship between Nutlin-3a and mitoxantrone in cells overexpressing BCRP. nih.gov This effect appears to be independent of p53, as the "inactive" enantiomer Nutlin-3b, which does not disrupt the MDM2-p53 interaction, was equally potent in reversing drug efflux. nih.gov
| Targeted Agent | Cancer Type Studied | Observed Effect | Mechanism of Action |
|---|---|---|---|
| PARP Inhibitors (Rucaparib) | Ovarian Cancer | Additive/Synergistic | Increased cell cycle arrest and apoptosis, independent of enhanced p53 activation. oncotarget.com |
| XIAP Inhibitors | Acute Myeloid Leukemia | Synergistic | Concomitant inhibition leads to enhanced apoptosis in p53 wild-type cells. plos.org |
| Drug Efflux Pump Substrates (Mitoxantrone) | Osteosarcoma (BCRP-overexpressing) | Synergistic | Inhibits BCRP-mediated drug efflux, increasing intracellular chemotherapy concentration. nih.gov |
P53-Independent Combination Rationales
While the primary mechanism of action for nutlins involves the activation of the p53 tumor suppressor pathway, a growing body of preclinical research has identified distinct p53-independent effects. These alternative mechanisms provide a strong rationale for exploring combination therapeutic strategies in cancers that lack functional p53. Research has revealed that Nutlin-3 can trigger a DNA Damage Response (DDR) irrespective of p53 or MDM2 status, suggesting a secondary role for the compound that could be therapeutically exploited. nih.govnih.gov
Induction of DNA Damage Response
Preclinical studies in human colorectal cancer cells have demonstrated that Nutlin-3 can induce the phosphorylation of key proteins involved in the DDR pathway, an effect observed even in cells genetically engineered to lack p53. nih.govnih.gov This suggests that the compound can initiate a DNA damage signaling cascade independent of its canonical role as an MDM2 antagonist.
Key findings from this research include:
Activation of DDR Kinases: Nutlin-3 was found to induce the activation of critical DDR proteins such as ATM and CHK2. nih.govnih.gov These kinases are crucial for signaling the presence of DNA double-strand breaks.
Phosphorylation of Downstream Targets: The activation of these kinases led to the subsequent phosphorylation of downstream proteins like BRCA1 and H2AX. nih.govnih.gov The phosphorylation of H2AX to form γH2AX is considered an early and specific marker of DNA double-strand breaks. nih.govnih.gov
Formation of γH2AX Foci: Immunofluorescent labeling confirmed that treatment with Nutlin-3 led to the formation of γH2AX foci within the cell nucleus. nih.govnih.gov Significantly, these foci were observed in p53-deficient cells and also in cells lacking MDM2, providing strong evidence that this effect is independent of the p53-MDM2 axis. nih.govnih.gov
This p53-independent induction of a DDR-like state provides a clear rationale for combining Nutlin carboxylic acid with agents that target DNA repair pathways, such as PARP inhibitors, or with conventional chemotherapies that are potentiated by DNA damage.
Table 1: Key Proteins in Nutlin-3 Mediated p53-Independent DNA Damage Response
| Protein | Function in DDR | Observation with Nutlin-3 Treatment (p53-independent) |
|---|---|---|
| ATM | A primary kinase that detects DNA double-strand breaks and initiates the DDR cascade. | Activation/phosphorylation induced. nih.govnih.gov |
| CHK2 | A checkpoint kinase activated by ATM that signals to downstream effectors. | Activation/phosphorylation induced. nih.govnih.gov |
| H2AX | A histone variant that is phosphorylated (to γH2AX) at sites of DNA damage. | Phosphorylation and formation of nuclear foci observed. nih.govnih.gov |
| BRCA1 | A tumor suppressor protein involved in DNA repair. | Phosphorylation induced. nih.govnih.gov |
Cell Cycle-Based Synergism
Another p53-independent rationale for combination therapy stems from the differential effects of Nutlin-3 and other agents on distinct phases of the cell cycle. In a preclinical study investigating the combination of the MDM2 inhibitor Nutlin-3a with the Bcl-2 inhibitor ABT-737 in acute myeloid leukemia (AML), a striking synergistic induction of apoptosis was observed. nih.gov
While Nutlin-3a's primary action was p53-dependent apoptosis in the S and G2/M phases, ABT-737 was found to be most effective at inducing apoptosis in the G1 phase. nih.gov This complementarity, where the two agents effectively target cancer cells at different stages of their lifecycle, provides a rationale for the combination's enhanced efficacy that is independent of the specific mechanism of action in each phase. nih.gov This suggests that combining this compound with agents that target cells in the G1 phase could be a viable strategy, regardless of the tumor's p53 status.
Nutlin Carboxylic Acid in Proteolysis Targeting Chimeras Protacs
Design and Mechanism of PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent an innovative therapeutic modality designed to eliminate specific proteins from the cellular environment. nih.gov These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). nih.govtocris.com A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. nih.govresearchgate.netnih.gov
The mechanism of action is event-driven rather than occupancy-driven, which distinguishes PROTACs from traditional inhibitors. nih.govscienceopen.com The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. tocris.comportlandpress.comnih.gov This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the target protein, tagging it for destruction. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation. nih.govscienceopen.comfrontiersin.org
To date, a limited number of E3 ligases have been successfully recruited for targeted protein degradation, with the most commonly used being Cereblon (CRBN), Von Hippel-Lindau (VHL), cellular inhibitor of apoptosis protein (cIAP), and mouse double minute 2 homolog (MDM2). nih.govscienceopen.comnih.gov The development of small-molecule ligands for these E3 ligases has been a pivotal advancement in the field, enabling the creation of cell-permeable and drug-like PROTACs. nih.gov
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis by degrading damaged or unnecessary proteins. annualreviews.orgmdpi.com PROTAC technology directly leverages this natural pathway. youtube.com The process begins with the E3 ligase, recruited by the PROTAC, catalyzing the attachment of a chain of ubiquitin proteins to the target protein. frontiersin.orgbldpharm.com
This polyubiquitin (B1169507) chain serves as a "kiss of death" signal, marking the protein for recognition by the 26S proteasome, a large protein complex that functions as a cellular recycling center. frontiersin.org The proteasome captures the ubiquitinated protein, unfolds it, and cleaves it into small peptides, effectively eliminating it from the cell. frontiersin.org The ubiquitin molecules are then recycled for subsequent rounds of protein tagging. frontiersin.org By co-opting the UPS, PROTACs can achieve potent and sustained degradation of target proteins. annualreviews.org
Nutlin Carboxylic Acid as an MDM2 Ligand in PROTAC Constructs
Nutlins are a class of small-molecule inhibitors that bind to the E3 ubiquitin ligase MDM2, specifically to the pocket that normally binds the tumor suppressor protein p53. scienceopen.comnih.govnih.gov This interaction prevents MDM2 from targeting p53 for degradation, leading to the stabilization and activation of p53. scienceopen.comscienceopen.com this compound is a derivative of Nutlin-3 designed for incorporation into PROTACs, providing a chemical handle for linker attachment. medchemexpress.combroadpharm.com
In the context of PROTACs, this compound functions as the E3 ligase-recruiting ligand. medchemexpress.com When incorporated into a PROTAC, its role is to engage MDM2, thereby recruiting this E3 ligase to a specific protein of interest targeted by the other end of the PROTAC molecule. nih.govmdpi.com The first all-small-molecule PROTAC utilized a Nutlin derivative to recruit MDM2 for the degradation of the androgen receptor. scienceopen.comnih.govnih.gov
Development of Nutlin-Based PROTACs for MDM2 Degradation
While Nutlins are primarily used to recruit MDM2 as an E3 ligase, an alternative strategy involves targeting the MDM2 protein itself for degradation. scienceopen.com In this approach, MDM2 is treated as the protein of interest. These PROTACs consist of a Nutlin-based ligand to bind MDM2, which is then linked to a ligand for a different E3 ligase, such as CRBN. scienceopen.comnih.gov
This design results in the formation of a ternary complex where CRBN is recruited to MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. scienceopen.com Researchers have successfully developed potent small-molecule MDM2 degraders using this strategy. For example, the degrader MD-224, which features a Nutlin-based MDM2 ligand and a lenalidomide-based CRBN ligand, promotes efficient MDM2 degradation at low nanomolar concentrations in leukemia cells. scienceopen.comnih.gov This approach of degrading MDM2 can reactivate the p53 tumor suppressor pathway, offering a potential therapeutic avenue for cancers where p53 function is inhibited by MDM2 overexpression. nih.gov
Applications in Degradation of Specific Proteins of Interest (POIs)
Nutlin-based PROTACs, which recruit MDM2 as the E3 ligase, have been developed to target a variety of proteins of interest implicated in cancer and other diseases. The pioneering work in this area demonstrated the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. scienceopen.comnih.gov This first-of-its-kind small-molecule PROTAC consisted of a non-steroidal AR ligand linked to Nutlin-3, successfully inducing AR degradation. nih.govnih.gov
Since this initial discovery, the scope of targets has expanded significantly. Notable examples include PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are critical regulators of gene transcription in cancer. scienceopen.comnih.gov The BRD4-degrading PROTAC A1874 joins the BET inhibitor JQ1 to an MDM2 antagonist, effectively inducing BRD4 degradation. nih.gov Other oncogenic proteins targeted by Nutlin-based PROTACs include PARP1, EGFR, and TrkC, showcasing the versatility of this approach. nih.govscienceopen.comscienceopen.com
| PROTAC | POI Ligand | Protein of Interest (POI) | Disease Context | Reference |
|---|---|---|---|---|
| SARM-Nutlin PROTAC | Hydroxyflutamide (SARM) | Androgen Receptor (AR) | Prostate Cancer | nih.govmdpi.comnih.gov |
| A1874 | JQ1 | BRD4 | Cancer (e.g., Leukemia) | scienceopen.comnih.gov |
| Compound 17 (Unnamed) | Niraparib | PARP1 | Breast Cancer | nih.gov |
| Compound 19 (Unnamed) | EGFR inhibitor | EGFRL858R/T790M | Cancer | scienceopen.comscienceopen.com |
| Compound 20 (Unnamed) | IY-IY | TrkC | Cancer | scienceopen.comscienceopen.com |
Enhanced Efficacy Compared to Traditional Inhibitors in Preclinical Models
Nutlin-based PROTACs have demonstrated significant advantages over traditional small-molecule inhibitors in preclinical studies, primarily due to their unique mechanism of action. biochempeg.com Unlike inhibitors that require sustained high concentrations to block a protein's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins. scienceopen.combiochempeg.com This can lead to higher potency and a more durable biological response. biochempeg.com
A key advantage of recruiting MDM2 is the potential for a dual mechanism of action. mdpi.comnih.gov The PROTAC not only degrades the target oncogene but also simultaneously stabilizes the p53 tumor suppressor by occupying MDM2's p53-binding site. scienceopen.comnih.gov This can result in a synergistic anti-proliferative effect. A study comparing the BRD4-degrader A1874 (which recruits MDM2) to a similar PROTAC that recruits VHL found that A1874 was more effective in inhibiting the proliferation of cancer cell lines with wild-type p53. nih.gov This enhanced efficacy was attributed to the combined effect of BRD4 degradation and p53 stabilization. nih.gov
Furthermore, a PARP1-targeting PROTAC that recruits MDM2 was shown to be five times more potent in its antiproliferative activity in triple-negative breast cancer cells compared to established PARP1 inhibitors like olaparib (B1684210) and niraparib. nih.gov This ability to completely remove the target protein can also overcome mechanisms of drug resistance associated with traditional inhibitors, which often target only one function of a multi-domain scaffold protein. nih.govbiochempeg.com
| Feature | Traditional Inhibitors | Nutlin-Based PROTACs |
|---|---|---|
| Mechanism of Action | Occupancy-driven; blocks active site | Event-driven; catalytic degradation of target protein |
| Potency | Requires high concentration for sustained inhibition | Often potent at nanomolar concentrations |
| Effect on Target | Inhibits a specific protein function | Eliminates the entire protein, affecting all functions |
| Dual Action Potential | Typically targets a single pathway | Degrades POI and stabilizes p53 for a synergistic effect |
| Overcoming Resistance | Susceptible to resistance via target mutation | Can overcome resistance by degrading the mutated protein |
Advanced Research Directions and Future Perspectives
Elucidation of Nuanced p53-Dependent and Independent Signaling Networks
The primary mechanism of action of Nutlin compounds involves the inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation triggers a cascade of p53-dependent signaling events, including cell cycle arrest, apoptosis, and senescence. nih.gov Research continues to explore the detailed molecular consequences of p53 activation by Nutlin derivatives. For instance, treatment of cancer cells with wild-type p53 with Nutlin-3a, a closely related compound, leads to the transcriptional upregulation of p53 target genes such as p21 and MDM2 itself, in a negative feedback loop. princeton.edu Furthermore, Nutlin-induced p53 activation can lead to apoptosis through both transcription-dependent and transcription-independent mechanisms. researchgate.net
However, emerging evidence suggests that the effects of MDM2 inhibitors like Nutlin carboxylic acid are not solely reliant on the p53 status of a cell. There is a growing interest in the p53-independent signaling networks that are modulated by these compounds. For example, Nutlin-3 has been shown to enhance chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating the transcription factor E2F1. nih.gov This occurs through the inhibition of MDM2's interaction with E2F1, leading to the transcriptional activation of pro-apoptotic genes. nih.gov Additionally, p53-independent roles for Nutlin-3 have been observed in the DNA damage response. nih.gov It has been shown to induce the phosphorylation of H2AX, a marker of DNA double-strand breaks, in a manner that is independent of both p53 and MDM2. nih.gov A deeper understanding of these nuanced p53-dependent and -independent pathways is crucial for identifying new therapeutic opportunities and patient populations that may benefit from treatment with this compound and its analogs.
Strategies to Overcome Acquired Resistance Mechanisms
A significant challenge in the clinical application of MDM2 inhibitors is the development of acquired resistance. Cancer cells can develop resistance through various mechanisms, thereby limiting the long-term efficacy of these agents. One of the most common mechanisms of acquired resistance to Nutlin-3a is the acquisition of mutations in the TP53 gene. broadpharm.com Continuous exposure to the drug can select for cancer cell clones that harbor p53 mutations, rendering them insensitive to MDM2 inhibition. broadpharm.com
To counteract these resistance mechanisms, several strategies are being explored. Combination therapies represent a promising approach. By combining MDM2 inhibitors with other anti-cancer agents, it may be possible to overcome resistance and enhance therapeutic efficacy. For instance, combining Nutlin-3a with conventional chemotherapeutic agents like cisplatin (B142131) has been shown to have synergistic effects in wild-type p53 cancer cells. broadpharm.com Another strategy involves targeting downstream effectors of the p53 pathway or parallel survival pathways that are activated in resistant cells. For example, MDM2 antagonists are being investigated in combination with CDK4/6 inhibitors to overcome intrinsic resistance by inducing p21. nih.gov Furthermore, understanding the specific genetic and molecular alterations that drive resistance can aid in the development of personalized treatment strategies and the identification of biomarkers to predict which patients are most likely to respond to therapy. nih.gov
Rational Design of Novel MDM2-Targeting Modulators with Improved Profiles
The discovery of the Nutlin family of compounds has spurred significant efforts in the rational design of new generations of MDM2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. tezu.ernet.in While the early Nutlins demonstrated proof-of-concept, they possessed certain limitations for clinical development. nih.gov Subsequent research has focused on modifying the core Nutlin scaffold to enhance its drug-like properties.
One key area of development has been the creation of more potent and orally bioavailable analogs. For example, further optimization of the Nutlin scaffold led to the development of RG7112, the first MDM2 inhibitor to enter clinical trials. tezu.ernet.in The design of these next-generation inhibitors often involves structure-based approaches, utilizing the crystal structure of the MDM2-Nutlin complex to guide medicinal chemistry efforts. adooq.comnih.gov The goal is to design molecules that can more effectively mimic the key interactions of p53 with MDM2, thereby achieving higher binding affinity and cellular potency. tezu.ernet.in These efforts have led to the exploration of different chemical scaffolds beyond the original imidazoline (B1206853) core of the Nutlins. nih.gov
Integration of Structural Biology and Computational Approaches for Drug Design
The development of potent and selective MDM2 inhibitors has been greatly facilitated by the integration of structural biology and computational approaches. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed atomic-level insights into the interaction between Nutlin compounds and the p53-binding pocket of MDM2. adooq.comnih.gov The co-crystal structure of Nutlin-2 with MDM2 revealed how the small molecule mimics the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for the interaction. adooq.com
This structural information has been invaluable for structure-based drug design, allowing for the rational optimization of the Nutlin scaffold to improve binding affinity and other pharmacological properties. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to predict the binding modes of new inhibitor designs and to estimate their binding affinities. researchgate.net These in silico approaches can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net The synergy between experimental structural data and computational modeling continues to be a powerful engine for the design of novel and more effective MDM2-targeting therapeutics.
Exploration of Chemical Biology Tools Utilizing this compound
This compound has emerged as a valuable chemical tool for probing the biology of the MDM2-p53 pathway. Its structure, featuring a carboxylic acid group, makes it amenable to chemical modification for the development of sophisticated chemical biology probes. One of the most significant applications of this compound is in the generation of Proteolysis Targeting Chimeras (PROTACs). ethernet.edu.et
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein (in this case, MDM2 via the this compound moiety), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein into close proximity with the E3 ligase, PROTACs can induce the ubiquitination and subsequent proteasomal degradation of the target protein. This technology offers a powerful approach to selectively eliminate MDM2 from cells, providing a complementary strategy to simply inhibiting its interaction with p53. The development of this compound-based PROTACs and other chemical probes will continue to be instrumental in dissecting the complex roles of MDM2 in both health and disease.
Data Tables
Table 1: Examples of MDM2 Inhibitors and their Reported IC50 Values
| Compound | Target | IC50 (nM) |
| Nutlin-1 | MDM2 | ~280 |
| Nutlin-2 | MDM2 | ~180 |
| Nutlin-3a | MDM2 | ~90 |
| RG7112 | MDM2 | ~20 |
Data compiled from multiple sources. nih.gov
Table 2: Key Research Findings on Nutlin Compounds and MDM2 Inhibition
| Research Area | Key Finding | Implication |
| Signaling Pathways | Nutlins can induce apoptosis through both p53-dependent and p53-independent mechanisms. | Expands the potential therapeutic application to tumors with mutant p53. |
| Resistance | Acquired mutations in the TP53 gene are a common mechanism of resistance to Nutlins. | Highlights the need for combination therapies and personalized medicine approaches. |
| Drug Design | Structure-based design has led to the development of second and third-generation MDM2 inhibitors with improved properties. | Demonstrates the power of integrating structural biology and medicinal chemistry. |
| Chemical Biology | This compound is a key component in the design of MDM2-targeting PROTACs. | Provides a powerful tool for the targeted degradation of MDM2, opening new therapeutic avenues. |
Q & A
Q. What is the molecular mechanism of Nutlin carboxylic acid in activating the p53 pathway?
this compound functions as a small-molecule antagonist of MDM2, disrupting its interaction with the p53 tumor suppressor protein. By binding to MDM2's p53-binding pocket (as confirmed by crystallography), it stabilizes p53, enabling transcriptional activation of pro-apoptotic genes like PUMA and BAX. This leads to cell cycle arrest (via p21 upregulation) and apoptosis in cancer cells . Methodologically, confirm its mechanism using:
- Co-immunoprecipitation to assess MDM2-p53 interaction disruption.
- qPCR/Western blotting to quantify p53 target genes (e.g., CDKN1A/p21).
- Crystallographic studies to validate binding mode (e.g., PDB ID from MDM2-Nutlin complexes).
Q. How is this compound utilized in PROTAC design?
this compound serves as a ligand for E3 ubiquitin ligases in PROTACs (PROteolysis-TArgeting Chimeras). For example, HY-128837 conjugates this compound to a second ligand targeting a protein of interest, enabling ubiquitination and proteasomal degradation. Key steps include:
- Bifunctional linker optimization to balance solubility and binding affinity.
- Cellular degradation assays (e.g., Western blotting) to validate target protein reduction.
- Binding affinity assays (e.g., SPR or ITC) to confirm ternary complex formation .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound efficacy across cancer models?
Discrepancies often arise from differences in p53 status (wild-type vs. mutant), MDM2 amplification levels, or tumor microenvironment factors. To address this:
- Genotype cell lines for TP53 mutations and MDM2 copy number (e.g., SNP arrays).
- Use isogenic models (e.g., CRISPR-edited p53-null vs. wild-type cells) to isolate p53-dependent effects.
- Evaluate metabolic stress (e.g., hypoxia) using transcriptomic profiling (RNA-seq) to identify compensatory survival pathways .
Q. What strategies improve the physicochemical properties of this compound derivatives?
Carboxylic acid bioisosteres (e.g., tetrazoles, acyl sulfonamides) can enhance membrane permeability and metabolic stability while retaining MDM2-binding affinity. Key approaches:
- Structure-activity relationship (SAR) studies : Replace the carboxylic acid group with isosteres and test via:
- LogP measurements to assess lipophilicity.
- Plasma stability assays (e.g., incubation in mouse/human plasma).
- Co-crystallization with MDM2 to verify binding mode retention .
Q. How should researchers design in vivo studies to evaluate this compound toxicity in non-tumor tissues?
Focus on tissues with high MDM2 expression (e.g., hematopoietic cells, testes). Methodological considerations:
- Tissue-specific p53 activation assays (e.g., immunohistochemistry for p21 in liver/spleen).
- Long-term dosing regimens (e.g., 28-day toxicity studies in rodents) with hematological and histological endpoints.
- Use p53-humanized mouse models to predict on-target toxicity in normal cells .
Methodological and Analytical Considerations
Q. What spectroscopic techniques validate this compound’s structural integrity and binding?
- IR spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
- ¹³C NMR : Detect the carboxylic acid carbon at ~170–180 ppm.
- X-ray crystallography : Resolve binding interactions in MDM2 complexes (e.g., hydrogen bonds with Leu54/Gly58 of MDM2) .
Q. How can researchers address variability in apoptosis induction by this compound across cell lines?
- Single-cell RNA sequencing : Identify heterogeneity in apoptotic signaling (e.g., BAX/BCL2 ratio variability).
- Live-cell imaging : Quantify real-time apoptosis kinetics using fluorescent caspase-3/7 reporters.
- Pharmacodynamic modeling : Correlate MDM2 expression levels (via flow cytometry) with IC₅₀ values .
Q. What computational tools predict this compound’s binding affinity to MDM2 variants?
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., using GROMACS).
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., MDM2 Y100A).
- Docking software (AutoDock Vina) : Screen against MDM2 mutants identified in clinical samples .
Data Interpretation and Validation
Q. How to validate PROTACs incorporating this compound in vivo?
- Pharmacokinetic/pharmacodynamic (PK/PD) studies : Measure plasma/tumor concentrations (LC-MS/MS) and correlate with target degradation (Western blot).
- Xenograft models : Use luciferase-tagged tumors for bioluminescence monitoring of regression.
- Off-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to rule out non-specific effects .
Q. What statistical approaches are critical for analyzing this compound dose-response data?
- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Synergy analysis (e.g., Chou-Talalay method) for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
